molecular formula C9H14O3 B3257940 Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate CAS No. 298181-33-6

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate

Cat. No.: B3257940
CAS No.: 298181-33-6
M. Wt: 170.21 g/mol
InChI Key: SWJCBSVFGOLYPT-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a cyclopentene ring with a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate can be achieved through several synthetic routes. One common method involves the pyrolysis of dicyclopentadiene to form cyclopentadiene, which is then reacted with ethyl bromoacetate in the presence of a base to yield the desired ester . The reaction conditions typically involve heating under reflux and the use of an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 5-oxo-cyclopent-2-en-1-yl acetate.

    Reduction: Formation of 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)ethanol.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active cyclopentene derivative, which can interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.

    Ethyl 2-((1R,5R)-5-oxo-cyclopent-2-en-1-yl)acetate: Contains a ketone group instead of a hydroxyl group.

    Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)propanoate: Similar structure but with a propanoate ester group.

Properties

IUPAC Name

ethyl 2-[(1R,5R)-5-hydroxycyclopent-2-en-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h3-4,7-8,10H,2,5-6H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJCBSVFGOLYPT-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C=CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1C=CC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate
Reactant of Route 2
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate
Reactant of Route 3
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate
Reactant of Route 4
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate
Reactant of Route 5
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate
Reactant of Route 6
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate

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